

Spectroscopic data (NMR, IR, UV-Vis) for 2-Methoxyethyl methacrylate

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Compound of Interest

Compound Name: 2-Methoxyethyl methacrylate

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A Comprehensive Spectroscopic Guide to 2-Methoxyethyl Methacrylate

This technical guide provides an in-depth analysis of the spectroscopic signature of **2-Methoxyethyl methacrylate** (2-MEMA), a key monomer in the development of advanced polymers for biomedical and industrial applications. As researchers, scientists, and drug development professionals, a thorough understanding of the molecular structure and purity of 2-MEMA is paramount. This document serves as a practical reference for the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, grounded in both theoretical principles and field-proven insights.

Introduction

2-Methoxyethyl methacrylate (CAS 6976-93-8) is an important functional monomer utilized in the synthesis of a wide range of polymers.[1] Its distinct combination of a flexible ether linkage and a polymerizable methacrylate group imparts unique properties to the resulting materials, such as hydrophilicity, biocompatibility, and specific thermal characteristics.[2] Accurate and comprehensive characterization of the monomer is the foundational step in ensuring the quality and reproducibility of these polymers. Spectroscopic techniques are the most powerful tools at our disposal for this purpose, providing a detailed fingerprint of the molecular structure.

This guide will dissect the ^1H NMR, ^{13}C NMR, IR, and UV-Vis spectra of 2-MEMA, explaining the rationale behind peak assignments and the experimental considerations for acquiring high-

quality data.

Molecular Structure and Spectroscopic Correlation

A clear understanding of the molecular structure of 2-MEMA is essential for interpreting its spectra. The molecule consists of a methacrylate group ester-linked to a 2-methoxyethyl chain.

Caption: Molecular structure of **2-Methoxyethyl methacrylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, we can gain detailed information about the chemical environment of each atom.

^1H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their neighboring protons. For 2-MEMA, the expected ^1H NMR spectrum will show distinct signals for the vinyl protons, the methylene groups of the ethyl chain, the methoxy protons, and the methyl protons of the methacrylate group.

Experimental Protocol: ^1H NMR of 2-MEMA

- **Sample Preparation:** Dissolve 10-20 mg of **2-Methoxyethyl methacrylate** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean 5 mm NMR tube. The choice of solvent is critical; CDCl_3 is a common choice for its ability to dissolve a wide range of organic molecules and its single residual peak is easily identifiable.
- **Data Acquisition:** Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). A higher field strength provides better signal dispersion, which is crucial for resolving complex multiplets.
- **Parameters:**
 - **Pulse Angle:** 30-45° to ensure a good signal-to-noise ratio without saturating the signals.

- Relaxation Delay (d1): 1-2 seconds. For quantitative analysis, a longer delay ($5 \times T_1$) is necessary.
- Number of Scans: 16-64 scans are typically sufficient for a concentrated sample.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (CHCl_3 in CDCl_3 at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

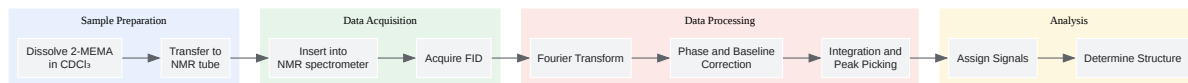
^1H NMR Data Interpretation

While a publicly available, fully assigned ^1H NMR spectrum for **2-Methoxyethyl methacrylate** is not readily found in tabulated form, we can predict the chemical shifts and multiplicities with high confidence based on the analysis of the closely related 2-Methoxyethyl acrylate and general principles of NMR spectroscopy.^[3]

Table 1: Predicted ^1H NMR Spectral Data for **2-Methoxyethyl methacrylate** in CDCl_3

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~6.1	s	1H	=CH (trans to C=O)
~5.6	s	1H	=CH (cis to C=O)
~4.3	t	2H	-O-CH ₂ -CH ₂ -O-
~3.7	t	2H	-O-CH ₂ -CH ₂ -O-
~3.4	s	3H	-O-CH ₃
~1.9	s	3H	=C-CH ₃

Note: The vinyl protons in methacrylates often appear as singlets or very finely split multiplets due to the absence of a geminal proton and very small long-range couplings.



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Caption: Workflow for ^1H NMR analysis of 2-MEMA.

^{13}C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.

^{13}C NMR Data Interpretation

Based on spectral data for similar methacrylate compounds, the following chemical shifts are expected for 2-MEMA.^{[4][5]}

Table 2: Predicted ^{13}C NMR Spectral Data for **2-Methoxyethyl methacrylate** in CDCl_3

Chemical Shift (δ , ppm)	Assignment
~167	$\text{C}=\text{O}$ (ester carbonyl)
~136	$=\text{C}-(\text{CH}_3)$
~126	$=\text{CH}_2$
~70	$-\text{O}-\text{CH}_2-\text{CH}_2-\text{O}-$
~64	$-\text{O}-\text{CH}_2-\text{CH}_2-\text{O}-$
~59	$-\text{O}-\text{CH}_3$
~18	$=\text{C}-\text{CH}_3$

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is an excellent technique for identifying the functional groups present.

Experimental Protocol: FTIR-ATR of 2-MEMA

- **Sample Preparation:** As 2-MEMA is a liquid, the simplest method is Attenuated Total Reflectance (ATR). Place a single drop of the neat liquid directly onto the ATR crystal.
- **Data Acquisition:**
 - Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO_2 , H_2O) or instrumental signals.
 - Record the sample spectrum.
- **Parameters:**
 - Spectral Range: $4000\text{-}400\text{ cm}^{-1}$
 - Resolution: 4 cm^{-1} is typically sufficient.
 - Number of Scans: 16-32 scans provide a good signal-to-noise ratio.

IR Data Interpretation

The IR spectrum of 2-MEMA will be dominated by absorptions from the C=O and C=C bonds of the methacrylate group and the C-O bonds of the ether and ester functionalities.

Table 3: Predicted IR Absorption Bands for **2-Methoxyethyl methacrylate**

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
~2950-2850	Medium	C-H stretch	Aliphatic CH ₂ , CH ₃
~1720	Strong	C=O stretch	α,β-Unsaturated Ester
~1640	Medium	C=C stretch	Alkene
~1160	Strong	C-O stretch	Ester and Ether
~940	Medium	=C-H bend	Vinyl

The strong absorption around 1720 cm⁻¹ is characteristic of the ester carbonyl group, while the peak around 1640 cm⁻¹ confirms the presence of the carbon-carbon double bond. The broad, strong band around 1160 cm⁻¹ is indicative of the C-O stretching of both the ester and ether linkages.^{[6][7]}

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. It is particularly useful for identifying chromophores, which are parts of a molecule that absorb light.

UV-Vis Data Interpretation

The primary chromophore in 2-MEMA is the α,β-unsaturated ester system. This conjugated system is expected to have a $\pi \rightarrow \pi^*$ transition in the UV region. While specific experimental data for 2-MEMA is scarce in the literature, we can predict its absorption maximum based on related compounds like other methacrylates. The λ_{max} is expected to be in the range of 200-220 nm. This technique is more commonly used to monitor the polymerization of methacrylates, as the disappearance of the C=C double bond leads to a decrease in UV absorbance at the λ_{max} .^[1]

Conclusion

The spectroscopic techniques of NMR, IR, and UV-Vis provide a comprehensive and complementary characterization of **2-Methoxyethyl methacrylate**. ¹H and ¹³C NMR confirm the connectivity of the carbon and hydrogen framework, IR spectroscopy verifies the presence

of key functional groups, and UV-Vis spectroscopy identifies the electronic chromophores. The data and protocols presented in this guide offer a robust framework for researchers and scientists to confidently identify and assess the purity of 2-MEMA, ensuring the integrity of their downstream applications in polymer synthesis and materials development.

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